![molecular formula C12H16BrNO2S B1493067 2-{1-[(4-Bromthiophen-2-yl)methyl]piperidin-4-yl}essigsäure CAS No. 1502238-15-4](/img/structure/B1493067.png)
2-{1-[(4-Bromthiophen-2-yl)methyl]piperidin-4-yl}essigsäure
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Wissenschaftliche Forschungsanwendungen
Kristallographie und Strukturanalyse
Die Verbindung wurde in der Kristallographie verwendet, um die Struktur verwandter Moleküle zu bestimmen. So wurden beispielsweise Derivate wie 2-[(4-Brombenzyl)thio]-5-(5-Bromthiophen-2-yl)-1,3,4-oxadiazol kristallisiert, um ihre molekulare und Kristallstruktur zu untersuchen . Diese Anwendung ist entscheidend für das Verständnis der dreidimensionalen Anordnung von Atomen in einem Molekül, was für die Vorhersage der Reaktivität und der Wechselwirkung mit anderen Molekülen unerlässlich ist.
Profil der biologischen Aktivität
Der 1,3,4-Oxadiazol-Kern, der strukturell dem fraglichen Stoff ähnelt, zeigt eine Reihe biologischer Aktivitäten. Es wurde festgestellt, dass er Antikrebs-, antimikrobielle und antivirale Eigenschaften besitzt . Die Erforschung ähnlicher Verbindungen kann zur Entwicklung neuer Therapeutika führen.
Schiff-Basen-Bildung
Die Verbindung kann als Vorläufer für die Synthese von Schiff-Basen dienen. Diese werden durch die Kondensation von primären Aminen mit Carbonylen gebildet und wurden aufgrund ihrer freien Elektronenpaare als Chelatoren verwendet. Sie sind in der medizinischen anorganischen Chemie aufgrund ihrer pharmakologischen, biologischen und Antitumor-Wirksamkeit von Bedeutung .
Quantenberechnungen und Theoretische Chemie
Die Verbindung und ihre Derivate sind Gegenstand von Quantenberechnungen und theoretischen Chemie-Studien. Die Dichtefunktionaltheorie (DFT) und andere quantenmechanische Methoden werden verwendet, um das Verhalten von Molekülen vorherzusagen, was für die Entwicklung von Medikamenten und Materialien mit spezifischen Eigenschaften unerlässlich ist .
Materialwissenschaften
In den Materialwissenschaften wurden Derivate der Verbindung für verschiedene Anwendungen synthetisiert und charakterisiert. So wurden beispielsweise Imin-Derivate über Suzuki-Kreuzkupplungsreaktionen hergestellt, die für die Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften wichtig sind .
Liganden Synthese für die Koordinationschemie
Die Verbindung dient als Baustein für Liganden in der Koordinationschemie. Diese Liganden können an Metallionen binden und Komplexe bilden, die vielfältige Anwendungen haben, von der Katalyse bis zur Materialwissenschaft .
Wirkmechanismus
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets are often key components in biochemical pathways, and their modification can have significant effects on cellular function .
Mode of Action
The compound may bind to its target, changing the target’s shape and therefore its function. This can result in the activation or inhibition of the target, depending on the specific interaction .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for the synthesis of a certain molecule, thereby reducing the levels of that molecule in the cell .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties will determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties .
Result of Action
The ultimate effect of the compound will depend on the roles of its targets and the biochemical pathways it affects. This could range from changes in cellular metabolism to the induction of cell death .
Action Environment
The compound’s efficacy and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action might be affected by the specific characteristics of the biological environment in which it is present .
Biochemische Analyse
Biochemical Properties
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of enzyme-substrate affinity .
Cellular Effects
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects at higher concentrations or prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid in animal models vary with different dosages. At lower dosages, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher dosages, it can lead to toxic or adverse effects, including cytotoxicity, organ damage, or other physiological disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of certain metabolites. For instance, this compound may act as a substrate or inhibitor for enzymes involved in key metabolic pathways, thereby affecting the production or degradation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Eigenschaften
IUPAC Name |
2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-6-11(17-8-10)7-14-3-1-9(2-4-14)5-12(15)16/h6,8-9H,1-5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTWCAIIHKMYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


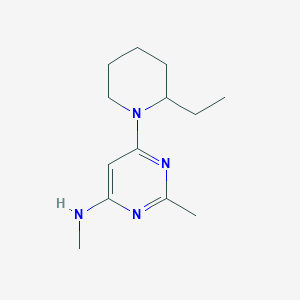
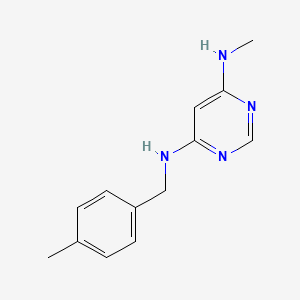


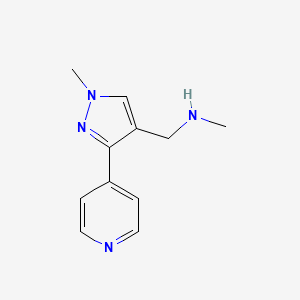
![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
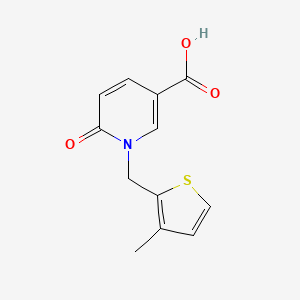
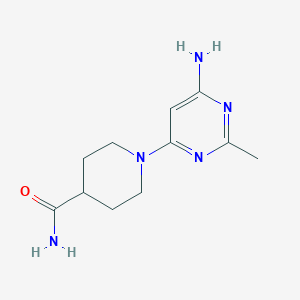
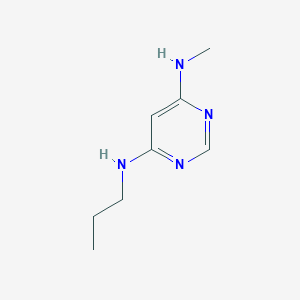
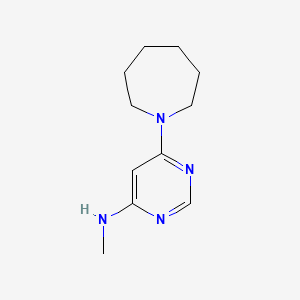



![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)
